

Application Notes and Protocols for the Spectroscopic Analysis of Jervinone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Jervinone**, a C-nor-D-homosteroidal jerveratrum alkaloid. Due to the limited availability of a complete public dataset for **Jervinone**, the spectral data of its well-characterized precursor, Jervine, is presented as a representative example. This document outlines the methodologies for acquiring and interpreting this data, crucial for the identification, characterization, and development of **Jervinone** and related compounds.

Data Presentation

The structural analysis of **Jervinone** and its analogues relies heavily on NMR and MS techniques. The following tables summarize the quantitative data obtained from these analyses for the closely related compound, Jervine.

Table 1: ¹H NMR Spectral Data of Jervine

(Data acquired in CDCl₃ at 500 MHz)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.65	m	
2	2.30	m	_
3	3.55	m	_
4	2.20	m	_
5	1.80	m	_
6	1.95	m	_
7	1.50, 1.60	m	_
8	1.75	m	_
9	2.05	m	_
10	-	-	_
11	4.30	br d	10.0
12	5.80	d	10.0
13	-	-	
14	1.70	m	_
15	1.40, 1.90	m	_
16	2.15	m	_
17	2.80	m	_
18-CH₃	0.95	S	_
19-CH₃	1.10	S	_
20	2.50	m	_
21-CH₃	1.05	d	7.0
22	2.90	m	_
23	3.10	m	_
			_



24	1.85, 2.00	m	
25	1.60	m	
26	2.75, 2.95	m	
27-CH₃	0.85	d	

Table 2: 13C NMR Spectral Data of Jervine

(Data acquired in CDCl3 at 125 MHz)



Position	Chemical Shift (δ, ppm)
1	38.2
2	31.5
3	71.5
4	42.1
5	141.2
6	121.5
7	31.8
8	36.5
9	52.5
10	37.8
11	79.8
12	130.2
13	145.8
14	43.5
15	25.5
16	32.5
17	58.2
18-CH₃	10.5
19-CH₃	19.2
20	35.8
21-CH ₃	18.5
22	65.8
23	50.1



24	30.8
25	31.2
26	48.5
27-CH₃	19.8

Table 3: Mass Spectrometry Data for Jervine

Ionization Mode	m/z	Relative Abundance (%)	Proposed Fragment
ESI+	426.3003	100	[M+H]+
ESI+	408.2897	35	[M+H-H ₂ O] ⁺
ESI+	295.1	-	Further Fragmentation
ESI+	114.1	-	Further Fragmentation

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of jervane-type alkaloids like **Jervinone** are provided below.

2.1 Sample Preparation

- Isolation: **Jervinone** is typically isolated from the fermentation of Jervine with Cunninghamella elegans.
- Purification: The crude extract is subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **Jervinone**.
- Sample for NMR: For NMR analysis, dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).
 Tetramethylsilane (TMS) is used as an internal standard.



 Sample for MS: For mass spectrometry, prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2.2 NMR Spectroscopy

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

¹H NMR:

- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters: spectral width of 12-15 ppm, 32K data points, relaxation delay of 1-2 s, and 16-64 scans.

13C NMR:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters: spectral width of 200-250 ppm, 64K data points, relaxation delay of 2 s, and 1024 or more scans.

• 2D NMR:

- To aid in structure elucidation, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assigning quaternary carbons and piecing together the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.



2.3 Mass Spectrometry

- Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[1]
- Ionization: Electrospray ionization (ESI) is a common and suitable soft ionization technique for steroid alkaloids, typically performed in positive ion mode.[2]
- Analysis:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]+). This allows for the determination of the elemental composition.
 - Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain a characteristic fragmentation pattern. This is invaluable for structural confirmation and differentiation from isomers. The fragmentation can be achieved through collision-induced dissociation (CID).

Visualizations

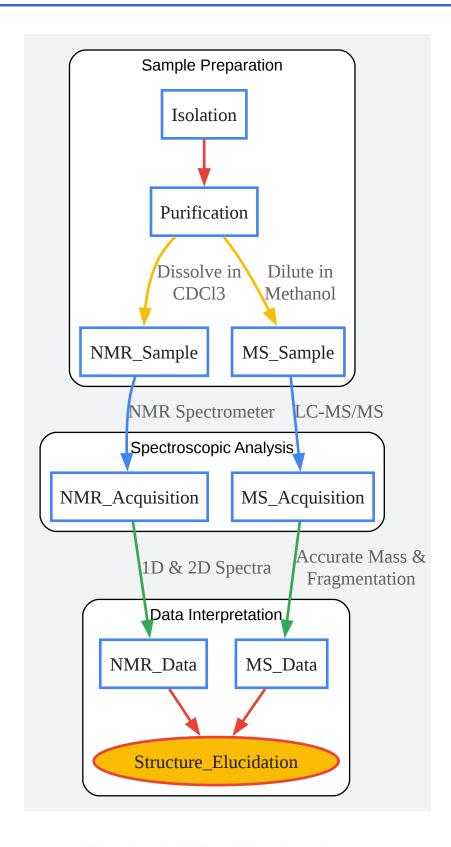
Chemical Structure of Jervinone

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Figure 1. Chemical Structure of **Jervinone**.

Workflow for Spectroscopic Analysis of Jervinone





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Figure 2. General workflow for the spectroscopic analysis of **Jervinone**.



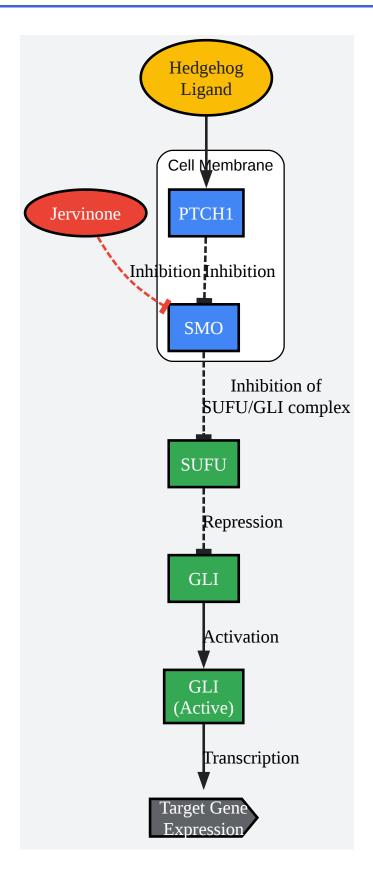




Hypothetical Signaling Pathway Inhibition by Jervane Alkaloids

Jervane-type alkaloids, such as Jervine and the related cyclopamine, are known inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.[3] They exert their effect by binding to and inhibiting the Smoothened (SMO) receptor.





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Figure 3. Inhibition of the Hedgehog signaling pathway by **Jervinone**.



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